Urea, 1-benzyl-3-(2-chloroethyl)-
Description
Historical Context of Urea (B33335) Derivatives in Organic and Medicinal Chemistry
The synthesis of urea by Friedrich Wöhler in 1828 is widely regarded as a landmark event that heralded the dawn of modern organic chemistry. nih.govureaknowhow.com This pivotal achievement debunked the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic molecules. Over the ensuing decades, the field of organic chemistry blossomed, paving the way for the emergence of medicinal chemistry in the latter half of the 20th century. nih.gov
Urea and its derivatives have since become central to drug development. Their ability to form stable hydrogen bonds with proteins and receptors is a key factor in their widespread use. nih.govresearchgate.net This interactive capability allows for the modulation of drug potency and selectivity, making urea-based structures a valuable asset in the design of novel therapeutics. nih.gov
One of the earliest examples of a urea derivative used as a medicinal agent was a colorless derivative of trypan red, which demonstrated potent antitrypanosomal activity. Further optimization of this compound led to the development of Suramin, a drug still used to treat the early stages of sleeping sickness. nih.gov Another notable example is Glibenclamide (also known as glyburide), a potent antidiabetic drug. nih.gov The success of these early compounds spurred further investigation into the therapeutic potential of the urea scaffold, leading to a multitude of FDA-approved drugs for a variety of diseases. nih.govfrontiersin.org
Overview of Alkylating Agents and Related Chemical Scaffolds in Pre-clinical Investigations
Alkylating agents represent a cornerstone of cancer chemotherapy. taylorandfrancis.comnih.gov These compounds exert their cytotoxic effects by transferring an alkyl group to various cellular macromolecules, most notably DNA. taylorandfrancis.comyoutube.com This process, known as alkylation, can disrupt DNA replication and transcription, ultimately leading to cell death. youtube.com The primary target for many alkylating agents is the N7 position of the guanine (B1146940) base in DNA. youtube.com
The history of alkylating agents in medicine is intertwined with the history of chemical warfare. Sulfur mustard, a devastating vesicant used in World War I, was observed to cause bone marrow suppression and lymphoid aplasia in exposed individuals. nih.gov This observation led to the development of nitrogen mustards, the first class of alkylating agents to be used clinically for cancer treatment. nih.govyoutube.com
Alkylating agents are broadly classified into several categories, including: nih.gov
Nitrogen mustards: (e.g., mechlorethamine, cyclophosphamide, chlorambucil) nih.gov
Nitrosoureas: (e.g., carmustine, lomustine) youtube.com
Alkyl sulfonates: (e.g., busulfan)
Triazenes: (e.g., dacarbazine, temozolomide)
Ethylenimines and methylmelamines: (e.g., thiotepa, altretamine)
Platinum-based agents: (e.g., cisplatin, carboplatin) which, while not classic alkylating agents, form covalent DNA adducts. nih.gov
Pre-clinical investigations of alkylating agents focus on understanding their mechanisms of action, identifying new therapeutic targets, and overcoming mechanisms of drug resistance. nih.gov
Significance of the Chloroethylurea Moiety in Pharmacological Research
The chloroethylurea moiety is a key structural feature in a number of compounds with significant biological activity, particularly in the realm of anticancer research. nih.govaacrjournals.org This functional group confers alkylating properties to the molecule, enabling it to interact with and modify biological targets. aacrjournals.org
Compounds containing the chloroethylurea group, such as 1-aryl-3-(2-chloroethyl)ureas (CEUs), have been synthesized and evaluated for their cytotoxic and antineoplastic activities. nih.gov Some of these derivatives have shown promising results in preclinical studies, exhibiting potent activity against various cancer cell lines. nih.govaacrjournals.org
The mechanism of action for many chloroethylurea compounds involves the alkylation of proteins. aacrjournals.org For instance, certain aryl chloroethylureas have been shown to act as "soft" alkylating agents, targeting specific amino acid residues on proteins like β-tubulin. aacrjournals.orgulaval.ca This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. ulaval.ca Furthermore, some chloroethylurea derivatives have demonstrated the ability to circumvent common drug resistance mechanisms. aacrjournals.org
The versatility of the chloroethylurea scaffold allows for a wide range of structural modifications, enabling researchers to fine-tune the compound's properties to enhance its efficacy and reduce its toxicity. nih.govulaval.ca Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features that contribute to the desired biological activity. ulaval.canih.govresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHZLLOIIQGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213046 | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63668-36-0 | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063668360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-benzyl-3-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Urea, 1 Benzyl 3 2 Chloroethyl and Analogs
Established Synthetic Pathways for Urea (B33335), 1-benzyl-3-(2-chloroethyl)-
The synthesis of 1-benzyl-3-(2-chloroethyl)urea is primarily achieved through a direct and efficient nucleophilic addition reaction. However, alternative strategies common for synthesizing related chloroethylurea derivatives offer additional pathways to this class of compounds.
Reaction of Benzylamine (B48309) with 2-Chloroethyl Isocyanate
The most common and straightforward synthesis of 1-benzyl-3-(2-chloroethyl)urea involves the reaction of benzylamine with 2-chloroethyl isocyanate. ontosight.ai This reaction is a classic example of nucleophilic addition, where the primary amine group (-NH₂) of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-NCO). ontosight.ai This process results in the formation of the stable urea linkage that characterizes the final product. ontosight.ai The reaction is typically conducted in an appropriate solvent at controlled temperatures to ensure high yield and purity.
Alternative Synthetic Routes to Chloroethylurea Derivatives
While the direct reaction with an isocyanate is prevalent, other methods are employed for the synthesis of chloroethylurea derivatives, which could be adapted for 1-benzyl-3-(2-chloroethyl)urea. One notable alternative involves the use of phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). google.comchemicalbook.com For instance, a process for preparing 1,3-bis(2-chloroethyl)urea (B46951) utilizes the reaction of 2-chloroethanamine hydrochloride with CDI in tetrahydrofuran. google.com This method avoids the direct handling of a pre-formed isocyanate.
Another approach involves the in situ generation of the isocyanate. For example, a primary amine can be treated with triphosgene in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) to form the corresponding isocyanate. chemicalbook.com This reactive intermediate can then be directly treated with the second amine component without being isolated. The Curtius rearrangement offers a pathway to synthesize the isocyanate precursor, 2-chloroethyl isocyanate, from a corresponding carboxylic acid azide, providing an alternative to methods involving phosgene. nih.gov
Strategies for Structural Modification and Analog Generation
The structural framework of 1-benzyl-3-(2-chloroethyl)urea offers multiple sites for chemical modification to generate analogs with potentially enhanced properties. These modifications primarily target the aromatic ring, the urea backbone, and the attachment of functional moieties for targeted delivery.
Introduction of Aromatic and Heteroaromatic Substituents
Modifying the aromatic ring of the benzyl (B1604629) group is a key strategy for creating analogs. Research on similar urea derivatives has shown that introducing various substituents onto the phenyl ring can significantly influence biological activity. nih.gov For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, introducing alkyl chains at specific positions on the phenyl ring led to a marked improvement in their potency as complement inhibitors. nih.gov This suggests that analogs of 1-benzyl-3-(2-chloroethyl)urea could be synthesized by starting with appropriately substituted benzylamines.
Furthermore, replacing the phenyl group with other aromatic or heteroaromatic systems is a viable approach. The synthesis of derivatives containing furan (B31954) rings, such as 1-benzyl-3-(2-furoyl)thiourea, demonstrates the feasibility of incorporating heteroaromatic moieties. researchgate.net Similarly, 2-chloroethyl isocyanate is a known reactant for creating complex heterocyclic structures, such as imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one derivatives, further expanding the scope of accessible analogs. sigmaaldrich.com
| Parent Compound Class | Modification Site | Introduced Substituent/Group | Resulting Compound/Derivative | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-(1-phenylethyl)urea | Phenyl Ring | Five or six-carbon alkyl chain | Potent complement inhibitors | nih.gov |
| Benzylurea | Urea Backbone & Aromatic Group | Thiourea (B124793) linkage and Furan ring | 1-Benzyl-3-(2-furoyl)thiourea | researchgate.net |
| Chloroethylurea | N-substituent | Imidazo-tetrazinone | 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one | sigmaaldrich.com |
Modulation of the Urea Backbone
Altering the central urea moiety itself is another powerful strategy for analog generation. A direct modification is the replacement of the carbonyl oxygen with a sulfur atom to create a thiourea. The synthesis of N-acylthioureas, such as 1-benzyl-3-(2-furoyl)thiourea, is well-documented and typically involves the reaction of an acyl isothiocyanate with an amine. researchgate.net This substitution alters the geometry, hydrogen bonding capacity, and electronic properties of the backbone, which can, in turn, affect the molecule's interactions with biological targets. researchgate.net Broader strategies for modulating the urea backbone focus on altering its reactivity and catalytic properties, which can involve creating dual active sites or promoting specific bond cleavages, principles that could be applied to this class of compounds. nih.gov
Synthesis of Conjugates and Prodrugs for Targeted Delivery in Models
To enhance therapeutic potential and enable targeted delivery in research models, 1-benzyl-3-(2-chloroethyl)urea can be chemically conjugated to carrier molecules to form prodrugs. nih.govresearchgate.net The prodrug approach involves linking the active compound to another molecule, such as a peptide or polymer, often via a biodegradable linker. nih.govnih.gov This strategy aims to improve parameters like solubility and permeability and to direct the compound to specific cells or tissues, thereby potentially increasing efficacy and reducing off-target effects. researchgate.netmdpi.com
Peptide-drug conjugates (PDCs) are a prominent example, where a peptide sequence acts as a targeting ligand. nih.gov The synthesis of such conjugates requires careful selection of the linker chemistry. Common linkers include those that are cleaved by specific enzymes (e.g., cathepsins) found in target tissues or those that are sensitive to the reductive environment inside a cell (e.g., disulfide linkers). nih.gov Another approach is to conjugate the drug to lipophilic moieties, such as long-chain dicarboxylic acids, to improve cellular uptake and prolong biological activity. scirp.org These general principles are directly applicable to creating prodrugs of 1-benzyl-3-(2-chloroethyl)urea for advanced biological studies.
| Strategy | Carrier/Conjugate | Example Linker Type | Objective | Reference |
|---|---|---|---|---|
| Peptide-Drug Conjugate (PDC) | Peptides (e.g., cell-penetrating peptides) | Disulfide-cleavable, Cathepsin-sensitive | Targeted delivery, overcome drug resistance | nih.govnih.gov |
| Polymer-Drug Conjugate | Polymers (e.g., PEG, HPMA) | Degradable ester or amide bonds | Improve solubility, prolong half-life | researchgate.net |
| Lipophilic Conjugate | Fatty acids (e.g., Dodecanedioic acid) | Ester or amide bond | Improve cellular uptake, prolong activity | scirp.org |
Purification and Characterization Methodologies for Synthetic Products (General Academic Practice)
The successful synthesis of Urea, 1-benzyl-3-(2-chloroethyl)- and its analogs necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final products. These processes are standard in academic research and are crucial for the reliable evaluation of the chemical and biological properties of these compounds. The methodologies employed typically involve a combination of chromatographic and recrystallization techniques for purification, followed by spectroscopic analysis for structural elucidation and confirmation.
Following synthesis, which commonly involves the reaction of benzylamine with 2-chloroethyl isocyanate, the crude product is often an off-white solid. ulaval.caontosight.ai This initial product contains unreacted starting materials, by-products, and other impurities that must be removed.
Purification Techniques
A common and effective method for the purification of Urea, 1-benzyl-3-(2-chloroethyl)- and its analogs is flash chromatography. ulaval.ca This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. For analogous compounds, such as N-Phenyl-N'-(2-chloroethyl)ureas, a mixture of ethyl acetate (B1210297) and hexanes has been shown to be effective. ulaval.ca The choice of the solvent system is critical and is optimized to achieve efficient separation of the desired compound from impurities.
Another widely used purification method is recrystallization. youtube.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures. youtube.com For ureas, ethanol (B145695) has been noted as a suitable recrystallization solvent. youtube.com The process involves dissolving the crude product in a minimal amount of hot solvent to form a saturated solution, followed by slow cooling to induce the formation of crystals of the purified compound.
Characterization Techniques
Once purified, the identity and structure of Urea, 1-benzyl-3-(2-chloroethyl)- and its analogs are confirmed using a variety of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of organic compounds.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govnih.gov
The chemical shifts, splitting patterns, and integration values in the NMR spectra are unique to the specific structure of the compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. nih.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which aids in confirming the elemental composition. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For Urea, 1-benzyl-3-(2-chloroethyl)-, characteristic peaks for the N-H and C=O stretching vibrations of the urea moiety, as well as C-H bonds of the aromatic and alkyl groups, would be expected.
The following tables summarize the key purification and characterization data for Urea, 1-benzyl-3-(2-chloroethyl)- and related compounds based on general academic practices.
Table 1: Purification Methodologies for Urea, 1-benzyl-3-(2-chloroethyl)- and Analogs
| Purification Method | Stationary Phase/Solvent | Typical Application | Reference |
| Flash Chromatography | Silica gel, Ethyl acetate/Hexanes | Purification of N-Phenyl-N'-(2-chloroethyl)ureas | ulaval.ca |
| Recrystallization | Ethanol (95%) | General purification of ureas | youtube.com |
Table 2: Spectroscopic Data for the Characterization of Urea, 1-benzyl-3-(2-chloroethyl)-
| Technique | Data Type | Expected/Observed Values | Reference |
| ¹³C NMR | Spectral Data | Available in public databases | nih.gov |
| Mass Spectrometry | GC-MS Data | Available in public databases | nih.gov |
| Infrared Spectroscopy | Vapor Phase IR Spectra | Available in public databases | nih.gov |
| Molecular Formula | --- | C₁₀H₁₃ClN₂O | ontosight.ainih.gov |
| Molecular Weight | --- | 212.67 g/mol | nih.gov |
| IUPAC Name | --- | 1-benzyl-3-(2-chloroethyl)urea | nih.gov |
Molecular Mechanisms and Cellular Interactions of Chloroethylurea Derivatives
Fundamental Insights into Alkylating Activity at a Molecular Level
The alkylating nature of the chloroethyl moiety is central to the biological activity of CEUs. This functional group can engage in nucleophilic substitution reactions with various biomolecules.
Interaction with Deoxyribonucleic Acid (DNA) in Cellular Models
While the broader class of chloroethylnitrosoureas is well-documented for its ability to alkylate DNA and induce interstrand cross-links, leading to cytotoxic effects, there is a notable lack of direct scientific evidence specifically detailing the interaction of Urea (B33335), 1-benzyl-3-(2-chloroethyl)- with DNA in cellular models. As this compound is not a nitrosourea, a direct extrapolation of the DNA-alkylating mechanism is not scientifically rigorous without specific supporting data.
Alkylation of Cellular Proteins and Enzymes
The primary documented molecular target for some CEU derivatives is the protein tubulin. However, a comprehensive proteomic analysis to identify the full spectrum of proteins and enzymes specifically alkylated by Urea, 1-benzyl-3-(2-chloroethyl)- has not been reported in the available scientific literature. While it is plausible that other proteins with accessible nucleophilic residues could be targets, their identities and the functional consequences of their alkylation by this specific compound remain uncharacterized.
Modulation of Microtubule Dynamics and Tubulin Interactions
The most significant body of evidence for the mechanism of action of related CEUs lies in their interaction with the microtubule network, a critical component of the cellular cytoskeleton.
Alkylation of Beta-Tubulin
Studies on structurally similar CEUs have demonstrated their ability to covalently bind to β-tubulin. This alkylation is thought to occur near the colchicine-binding site, a key region for microtubule polymerization dynamics. The covalent modification of β-tubulin by these agents disrupts the normal process of microtubule assembly and disassembly. However, specific studies confirming and detailing the alkylation of β-tubulin by Urea, 1-benzyl-3-(2-chloroethyl)- are not presently available.
Effects on Cell Cycle Progression in In Vitro Systems
The disruption of microtubule dynamics by related CEUs has been shown to have profound effects on cell cycle progression. By interfering with the formation of the mitotic spindle, these compounds can lead to an arrest of the cell cycle in the G2/M phase. This prevents cell division and can ultimately trigger apoptotic pathways. While it is hypothesized that Urea, 1-benzyl-3-(2-chloroethyl)- would exert similar effects, specific cell cycle analysis data for this compound is not available in the reviewed literature.
Exploration of Other Potential Biochemical Targets and Signaling Pathways
Beyond the well-documented effects on tubulin for some of its congeners, the broader impact of Urea, 1-benzyl-3-(2-chloroethyl)- on other biochemical targets and signaling pathways is an area that requires further investigation. For some related compounds, modulation of pathways such as the ASK1-P38 signaling cascade has been suggested, but specific evidence for Urea, 1-benzyl-3-(2-chloroethyl)- is lacking.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophores and Auxophores within Chloroethylurea Scaffolds
The biological activity of chloroethylurea scaffolds is intrinsically linked to the spatial arrangement of specific atoms or groups, known as the pharmacophore, which is essential for molecular interactions with a biological target. nih.gov In the case of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the N-phenyl-N'-(2-chloroethyl)urea moiety itself is considered a key pharmacophore. nih.gov This core structure is believed to mimic the trimethoxyphenyl moiety of combretastatin (B1194345) A-4, a potent antimitotic agent. nih.gov
The urea (B33335) functionality is a critical component, capable of forming multiple stable hydrogen bonds with protein and receptor targets, which is a cornerstone of its biological activity. nih.gov The 2-chloroethyl group is another crucial element, often associated with the alkylating mechanism of action observed in many anticancer agents. This group can form a reactive aziridinium (B1262131) ion, which can then alkylate nucleophilic sites on biological macromolecules like DNA.
Impact of Aromatic Substituents on Biological Activity in Pre-clinical Models
The nature and position of substituents on the aromatic ring of benzyl (B1604629) chloroethylurea derivatives play a pivotal role in determining their biological activity. Studies on various urea derivatives have consistently shown that the electronic and steric properties of these substituents can profoundly influence their efficacy in preclinical models. nih.govlibretexts.org
For instance, the introduction of electron-withdrawing groups on the aromatic ring can enhance the electrophilic character of the molecule. nih.gov This increased electrophilicity can, in turn, augment the compound's antiproliferative activity. nih.gov Conversely, electron-donating groups can also positively influence activity, suggesting a complex interplay of electronic effects. researchgate.net
A study on a series of aromatic 2-chloroethyl urea derivatives revealed that increasing the electrophilic character of the molecules could enhance their antiproliferative activity, although this sometimes came at the expense of selectivity towards specific cellular targets like thioredoxin-1. nih.gov
The following table summarizes the impact of different aromatic substituents on the biological activity of urea derivatives based on findings from various studies.
| Substituent Type | General Effect on Activity | Reference |
| Electron-withdrawing groups | Can enhance antiproliferative activity | nih.gov |
| Electron-donating groups | Can also lead to improved cytotoxicity | researchgate.net |
| Lipophilic groups | Enhanced electrogenic proton transport in some bisaryl ureas | nih.gov |
| Bulky alkyl rings | Found to be favorable for antituberculosis activity in some series | nih.gov |
Conformational Analysis of Urea Derivatives and its Relevance to Target Binding
The three-dimensional conformation of urea derivatives is a critical determinant of their ability to bind to biological targets. The urea functionality itself exhibits a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a relatively planar structure for the urea moiety. chemrxiv.orgnih.govchemrxiv.org
X-ray structural studies of various urea derivatives have provided valuable insights into their preferred conformations. nih.gov For example, N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and the solid state. nih.gov The specific conformation adopted by a urea derivative dictates how its functional groups are presented in three-dimensional space, which in turn governs its hydrogen bonding interactions with the target protein. nih.gov
In the context of 1-benzyl-3-(2-chloroethyl)urea, the relative orientation of the benzyl ring and the chloroethyl group with respect to the urea plane will significantly influence its binding affinity and selectivity for its biological target. Computational modeling and experimental techniques like X-ray crystallography are essential tools for understanding these conformational preferences. nih.govmst.edu
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methodologies have been successfully applied to various classes of urea derivatives to guide the design of more potent and selective analogs. nih.govnih.gov
In a typical QSAR study, a set of molecular descriptors, which quantify various physicochemical properties of the molecules, are correlated with their experimentally determined biological activity. These descriptors can include parameters related to size, shape, lipophilicity, and electronic properties. nih.gov
For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors revealed that descriptors related to size, degree of branching, aromaticity, and polarizability were important for their inhibitory activity. nih.gov Another study on thiourea (B124793) derivatives identified lipophilicity (LogP), bond lengths, and vibrational frequencies as key descriptors for predicting anticancer activity. scichemj.org
The insights gained from QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Pre Clinical Biological Evaluation in Model Systems
In Vitro Assessment of Cytotoxic Activity on Cell Lines
The in vitro cytotoxic effects of 1-benzyl-3-(2-chloroethyl)urea have been a subject of interest in the study of potential anti-cancer agents. Research in this area has focused on determining its inhibitory concentration, comparing its activity with other compounds, and evaluating its efficacy against drug-resistant cell lines.
While the broader class of 1-aryl-3-(2-chloroethyl)ureas (CEUs) has been investigated for cytotoxic activity, specific IC50 values for 1-benzyl-3-(2-chloroethyl)urea against various cancer cell lines are not detailed in the available search results. Studies on related compounds, such as methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate (B1204436) and 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, have shown cytotoxic effects on cell lines like LoVo human colon adenocarcinoma cells. nih.gov For instance, the methyl and tert-butyl derivatives had ID50 values of 28 µM and 4 µM, respectively, on LoVo cells. nih.gov However, no such specific data is available for 1-benzyl-3-(2-chloroethyl)urea.
In studies of related 1-aryl-3-(2-chloroethyl)urea derivatives, comparisons have been made with established anticancer drugs. For example, the cytotoxicity of certain CEU derivatives on LoVo cells was compared to that of Chlorambucil (ID50 of 21 µM) and CCNU (ID50 of 45 µM). nih.gov One derivative, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, was found to be more cytotoxic than both reference compounds. nih.gov Unfortunately, the available literature does not provide a direct comparative analysis of 1-benzyl-3-(2-chloroethyl)urea with any reference compounds.
The efficacy of CEUs in overcoming drug resistance has been a key area of investigation. A potent derivative, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), was shown to be equally cytotoxic to both drug-resistant and parental cancer cell lines. nih.gov The resistance mechanisms in these cell lines included increased P-glycoprotein expression, elevated glutathione (B108866) levels, and altered topoisomerase II. nih.gov This lack of cross-resistance suggests a potential advantage for this class of compounds. nih.gov However, specific studies evaluating the activity of 1-benzyl-3-(2-chloroethyl)urea on drug-resistant cell lines were not found in the search results.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
The in vivo anti-tumor activity of 1-benzyl-3-(2-chloroethyl)urea has been explored in various animal models to assess its therapeutic potential.
Derivatives of 1-aryl-3-(2-chloroethyl)urea have demonstrated efficacy in murine leukemia models. In mice bearing L1210 leukemia, treatment with certain CEUs significantly enhanced survival time. nih.gov The most cytotoxic derivative in vitro, the tert-butyl derivative, also showed the best antineoplastic activity in vivo, with a median survival time 1.77 times that of the control group. nih.gov This was achieved without the toxicity observed with the reference drug Chlorambucil at similar effective doses. nih.gov Specific in vivo efficacy data for 1-benzyl-3-(2-chloroethyl)urea in murine leukemia models is not available in the reviewed literature.
The anti-tumor effects of the CEU class have also been assessed in other cancer models. For instance, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) showed significant tumor growth inhibition in a CT-26 murine colon carcinoma model. nih.gov Intraperitoneal administration of ICEU resulted in a significant reduction in tumor volume compared to the control group. nih.gov This suggests that compounds in this class can be effective against solid tumors. However, there is no specific information available regarding the in vivo activity of 1-benzyl-3-(2-chloroethyl)urea in other disease models.
Pre-clinical Pharmacokinetic and Metabolic Profile Research in Model Systems
Comprehensive investigation into the pharmacokinetic and metabolic fate of a compound is critical to understanding its potential efficacy and disposition within a biological system. This includes the identification of metabolic pathways and the characterization of resulting metabolites.
Investigation of Metabolic Pathways and Metabolite Formation
As of the current available scientific literature, specific studies detailing the metabolic pathways and the formation of metabolites for 1-benzyl-3-(2-chloroethyl)urea have not been reported. While research has been conducted on structurally related compounds, such as other chloroethyl-ureas, direct extrapolation of these metabolic routes to 1-benzyl-3-(2-chloroethyl)urea is not scientifically rigorous without specific experimental validation. The metabolic fate of a molecule is highly dependent on its unique structure, and thus, dedicated studies are required to elucidate the biotransformation of 1-benzyl-3-(2-chloroethyl)urea.
Brain Penetration Studies in Animal Models
The ability of a compound to cross the blood-brain barrier is a crucial factor for therapeutic agents targeting the central nervous system. There are currently no publicly available studies that have specifically investigated the brain penetration of 1-benzyl-3-(2-chloroethyl)urea in animal models.
Research on analogous compounds, such as 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU), has demonstrated that related structures can penetrate the blood-brain barrier in rats. nih.gov However, due to the distinct chemical properties that would arise from the presence of a benzyl (B1604629) group in 1-benzyl-3-(2-chloroethyl)urea, it is not possible to conclude its brain penetration capabilities without direct experimental evidence.
Advanced Research Methodologies and Future Directions
Computational Chemistry Approaches for Compound Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, offering a rational approach to compound optimization. For chloroethylurea derivatives, these methods are employed to predict biological activity, understand structure-activity relationships (SAR), and refine molecular structures to enhance efficacy and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used in this context. nih.govnih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors that quantify physicochemical properties, researchers can build predictive models. nih.gov These models help identify which structural features are crucial for the desired biological effect, thereby guiding the synthesis of more potent analogues. For instance, QSAR modeling applied to related sulfur-containing urea (B33335) derivatives has highlighted that properties like mass, polarizability, electronegativity, and specific bond frequencies are key predictors of anticancer activity. nih.govnih.gov This knowledge is advantageous for the rational design of new compounds with improved bioactivities. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole Moment, Electronegativity, Partial Charges | Describes the distribution of electrons within the molecule, influencing interactions with polar biological targets. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, affecting its fit within a receptor's binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes. |
| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of molecular branching and shape, derived from the graph representation of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Describes the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the interactions that drive binding affinity and for elucidating the mechanism of action at a molecular level.
For chloroethylurea compounds, docking studies have been instrumental. For example, a series of novel N-phenyl-N'-(2-chloroethyl)urea derivatives designed to mimic the natural product combretastatin (B1194345) A-4 were evaluated for their interaction with β-tubulin. nih.gov Docking simulations, in conjunction with biochemical assays, confirmed that these compounds covalently bind to the colchicine-binding site of β-tubulin, arresting the cell cycle and inhibiting cell growth. nih.gov Such studies provide a visual and energetic model of the ligand-protein complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding.
Table 2: Research Findings on N-phenyl-N'-(2-chloroethyl)urea Analogues
| Compound | Target Protein | Key Finding | Research Method |
|---|---|---|---|
| Analogues 2a, 3a, 3b | β-Tubulin | Covalent binding to the colchicine-binding site, leading to G2/M cell cycle arrest. | Molecular Docking, SDS-PAGE, Competition Assays, Flow Cytometry |
Data sourced from a study on combretastatin A-4 analogues. nih.gov
De Novo Drug Design and Virtual Screening
Beyond analyzing existing compounds, computational methods are used to discover entirely new molecules. De novo drug design algorithms build novel chemical structures from scratch, piece by piece, within the constraints of a target's binding site. nih.gov This approach can lead to the discovery of unique chemical scaffolds that may not have been conceived through traditional medicinal chemistry. researchgate.net
Virtual screening, conversely, involves computationally docking large libraries of existing compounds against a protein target to identify potential "hits". nih.govnih.gov This high-throughput method allows researchers to rapidly and cost-effectively narrow down thousands or millions of molecules to a manageable number for experimental testing. researchgate.net For a compound like "Urea, 1-benzyl-3-(2-chloroethyl)-", these techniques could be applied to search for derivatives with higher affinity for known targets like thioredoxin or to identify compounds that bind to entirely new targets, potentially overcoming mechanisms of drug resistance. nih.gov
Identification and Validation of Novel Biological Targets
A critical area of research for chloroethylurea (CEU) compounds is the identification of the specific proteins they interact with to exert their cytotoxic effects. While DNA was initially considered a primary target for such alkylating agents, recent studies have revealed that they act as "soft" alkylating agents that preferentially target proteins. researchgate.net
Groundbreaking research using radiolabeled CEU analogues has successfully identified novel biological targets. Two-dimensional gel electrophoresis of protein extracts from cancer cells treated with [¹⁴C-urea]-labeled CEU compounds, followed by mass spectrometry, identified Thioredoxin-1 (TRX1) as a direct target. researchgate.netcdnsciencepub.com TRX1 is a key protein in redox signaling, and its inhibition can disrupt cellular function and induce cell death. cdnsciencepub.com Further experiments identified the voltage-dependent anion channel isoform 1 (VDAC-1) , a crucial regulator of mitochondrial function and apoptosis, as another protein target for this class of compounds. cdnsciencepub.comnih.gov The ability of different CEU derivatives to selectively target proteins like TRX1, VDAC-1, and β-tubulin highlights their potential to bypass conventional chemoresistance mechanisms. researchgate.netcdnsciencepub.com
Table 3: Validated and Potential Biological Targets of Chloroethylurea Compounds
| Target Protein | Cellular Location | Function | Implication of Targeting |
|---|---|---|---|
| Thioredoxin-1 (TRX1) | Cytoplasm, Nucleus | Redox regulation, reduction of protein disulfide bridges, antioxidant defense. cdnsciencepub.com | Inhibition blocks its nuclear translocation, disrupting redox signaling and transcriptional regulation. researchgate.net |
| Voltage-Dependent Anion Channel 1 (VDAC-1) | Outer Mitochondrial Membrane | Regulates passage of metabolites and ions (e.g., Ca²⁺), involved in apoptosis. cdnsciencepub.comnih.gov | Modulation of VDAC-1 can disrupt mitochondrial metabolism and induce apoptosis. nih.gov |
| β-Tubulin | Cytoskeleton | Forms microtubules, essential for cell division (mitosis), structure, and transport. nih.govresearchgate.net | Alkylation interferes with microtubule polymerization, leading to mitotic arrest and cell death. nih.gov |
Development of Next-Generation Chloroethylurea Compounds
The development of next-generation chloroethylurea compounds is guided by structure-activity relationship (SAR) studies, which systematically modify the chemical structure to optimize biological activity. researchgate.net The goal is to enhance potency against cancer cells while minimizing toxicity to normal cells. Research has focused on modifying the aryl substituent of the urea pharmacophore to improve targeting and efficacy.
For example, by synthesizing a series of N-phenyl-N'-(2-chloroethyl)urea analogues, researchers have explored how different substitutions on the phenyl ring affect cytotoxicity and tubulin binding. nih.gov This iterative process of synthesis and biological evaluation, informed by computational modeling, allows for the rational design of improved compounds. Future development may involve creating hybrid molecules that combine the chloroethylurea pharmacophore with other moieties known to interact with specific cancer-related targets, aiming for synergistic effects or improved drug delivery.
Integration of Omics Data in Pre-clinical Compound Characterization
The integration of large-scale 'omics' data, particularly proteomics, is revolutionizing the preclinical characterization of drug candidates. For an alkylating agent like "Urea, 1-benzyl-3-(2-chloroethyl)-", proteomics is a powerful tool for identifying the full spectrum of proteins that are covalently modified by the compound within a cell. This approach is often referred to as "adductomics". nih.gov
The primary method involves using mass spectrometry (MS) to identify protein adducts. nih.govcreative-proteomics.com In a typical bottom-up proteomics workflow, proteins are extracted from cells treated with the compound, digested into smaller peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The mass spectrometer detects the mass shift in peptides that have been covalently modified by the drug, allowing for precise identification of both the protein and the specific amino acid residue that was alkylated. creative-proteomics.comcreative-proteomics.com This unbiased, system-wide approach was successfully used to confirm that a related chloroethylurea compound alkylates Thioredoxin-1 in cancer cells. cdnsciencepub.com This methodology provides a global view of a compound's interactions, helping to uncover novel mechanisms of action, identify biomarkers of drug response, and predict potential off-target effects.
Table 4: General Proteomics Workflow for Identifying Alkylated Proteins
| Step | Description | Purpose |
|---|---|---|
| 1. Cell Culture and Treatment | Cancer cells are incubated with the chloroethylurea compound. A radiolabeled or "clickable" version may be used. | To allow the compound to enter cells and form covalent adducts with its protein targets. |
| 2. Protein Extraction | Cells are lysed, and the total protein content (proteome) is isolated. | To prepare the cellular proteins for analysis. |
| 3. Protein Digestion | Proteins are enzymatically cleaved (typically with trypsin) into a complex mixture of peptides. | To generate peptides of a suitable size for mass spectrometry analysis. |
| 4. Peptide Separation | The peptide mixture is separated using liquid chromatography (LC). | To reduce the complexity of the mixture before it enters the mass spectrometer. |
| 5. Mass Spectrometry (MS/MS) | Peptides are ionized and analyzed. The instrument measures the mass-to-charge ratio of the peptides and their fragments. | To identify peptide sequences and detect mass shifts indicating covalent modification (alkylation). |
| 6. Data Analysis | Specialized software searches protein databases to match the experimental spectra, identifying the modified proteins and sites of alkylation. nih.gov | To interpret the raw MS data and generate a list of protein targets. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-(2-chloroethyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of urea derivatives often involves coupling benzylamine with chloroethyl isocyanate or stepwise substitution. Reflux conditions (e.g., using toluene or DMF as solvents) may improve reaction efficiency by enhancing reagent solubility and kinetic energy. Comparative studies show that heating under reflux increases yields by ~20% compared to room-temperature reactions . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzylamine to chloroethyl isocyanate).
Q. How can researchers confirm the structural integrity of 1-benzyl-3-(2-chloroethyl)urea after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm; chloroethyl CH₂Cl at δ 3.6–3.8 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1) and fragmentation patterns.
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : The chloroethyl group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation via hydrolysis of the urea moiety at extremes (pH < 3 or >10). Store at –20°C under inert atmosphere to prevent chloroethyl group oxidation .
Advanced Research Questions
Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2-chloroethyl group is a reactive electrophile. Kinetic studies using in situ NMR or conductivity measurements can track SN2 displacement with nucleophiles (e.g., thiols, amines). Computational modeling (DFT) predicts activation energy barriers, while Hammett plots correlate substituent effects on reaction rates .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Factorial Design : Test variables like substituent position (benzyl vs. chloroethyl) and steric effects on enzyme inhibition (e.g., urease). Use ANOVA to identify significant factors .
- Comparative Analysis : Compare with analogs (e.g., 1-benzyl-3-methylurea) to isolate the chloroethyl group’s role in cytotoxicity or binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Replicate experiments under standardized protocols (e.g., OECD guidelines). Meta-analysis of literature data using tools like PRISMA can identify confounding variables (e.g., impurity levels >95% vs. <90%) .
Q. What advanced analytical techniques are recommended for studying degradation products of 1-benzyl-3-(2-chloroethyl)urea?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., benzylamine, chloroethylamine) with MRM transitions.
- X-ray Crystallography : Resolve degradation-induced conformational changes in the urea backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
